molecular formula C24H30O11 B2645502 6'-O-cinnamoylharpagide CAS No. 1245572-24-0

6'-O-cinnamoylharpagide

Cat. No. B2645502
CAS RN: 1245572-24-0
M. Wt: 494.493
InChI Key: KIYJOXJZHKKVBS-NKWHPQFSSA-N
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Description

6’-O-cinnamoylharpagide is a compound with the molecular formula C24H30O11 . It has been isolated from the roots of Scrophularia ningpoensis, a plant in the Scrophulariaceae family .


Molecular Structure Analysis

The molecular structure of 6’-O-cinnamoylharpagide is complex, with a molecular weight of 494.5 g/mol . The IUPAC name for this compound is [(2R,3S,4S,5R,6S)-6-[[ (1S,4aS,5S,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate .


Physical And Chemical Properties Analysis

6’-O-cinnamoylharpagide has several notable physical and chemical properties. It has a molecular weight of 494.5 g/mol, a hydrogen bond donor count of 6, a hydrogen bond acceptor count of 11, and a rotatable bond count of 7 . Its exact mass and monoisotopic mass are both 494.17881177 g/mol . The compound is also characterized by a topological polar surface area of 175 Ų and a complexity of 811 .

Safety and Hazards

The safety and hazards associated with 6’-O-cinnamoylharpagide are not well-documented in the available literature. It is recommended to handle this compound with appropriate safety measures until more information is available .

Future Directions

The future research directions for 6’-O-cinnamoylharpagide could involve further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety profile and potential therapeutic applications. The compound’s isolation from Scrophularia ningpoensis suggests potential biological activity that could be explored in future studies .

properties

IUPAC Name

[(2R,3S,4S,5R,6S)-6-[[(1S,4aS,5S,7S,7aR)-4a,5,7-trihydroxy-7-methyl-1,5,6,7a-tetrahydrocyclopenta[c]pyran-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O11/c1-23(30)11-15(25)24(31)9-10-32-22(20(23)24)35-21-19(29)18(28)17(27)14(34-21)12-33-16(26)8-7-13-5-3-2-4-6-13/h2-10,14-15,17-22,25,27-31H,11-12H2,1H3/b8-7+/t14-,15+,17-,18+,19-,20-,21+,22+,23+,24-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIYJOXJZHKKVBS-PIMRTDLFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2(C1C(OC=C2)OC3C(C(C(C(O3)COC(=O)C=CC4=CC=CC=C4)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@@H]([C@]2([C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=CC=C4)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-O-cinnamoylharpagide

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